2-bromobenzyl 2-[(2-nitrophenyl)sulfonyl]benzoate
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Overview
Description
2-bromobenzyl 2-[(2-nitrophenyl)sulfonyl]benzoate is an organic compound with a complex structure that includes bromine, benzyl, nitrophenyl, and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromobenzyl 2-[(2-nitrophenyl)sulfonyl]benzoate typically involves multi-step organic reactions. One common method starts with the bromination of benzyl compounds, followed by sulfonylation and esterification reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-bromobenzyl 2-[(2-nitrophenyl)sulfonyl]benzoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom under basic conditions.
Major Products Formed
Oxidation: Products may include nitrobenzoic acids.
Reduction: Products may include aminobenzyl derivatives.
Substitution: Products may include various substituted benzyl compounds.
Scientific Research Applications
2-bromobenzyl 2-[(2-nitrophenyl)sulfonyl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromobenzyl 2-[(2-nitrophenyl)sulfonyl]benzoate involves its interaction with specific molecular targets. The bromine and nitrophenyl groups can participate in electrophilic and nucleophilic reactions, respectively, affecting various biochemical pathways. The sulfonyl group can enhance the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-bromobenzyl 2-[(4-nitrophenyl)sulfonyl]benzoate
- 2-bromobenzyl 2-[(3-nitrophenyl)sulfonyl]benzoate
Uniqueness
2-bromobenzyl 2-[(2-nitrophenyl)sulfonyl]benzoate is unique due to the specific positioning of the nitrophenyl group, which can influence its reactivity and interaction with other molecules
Properties
IUPAC Name |
(2-bromophenyl)methyl 2-(2-nitrophenyl)sulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrNO6S/c21-16-9-3-1-7-14(16)13-28-20(23)15-8-2-5-11-18(15)29(26,27)19-12-6-4-10-17(19)22(24)25/h1-12H,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTLPLGARINTJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrNO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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